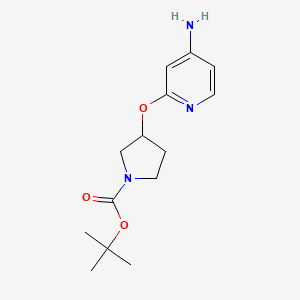

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(4-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)17-7-5-11(9-17)19-12-8-10(15)4-6-16-12/h4,6,8,11H,5,7,9H2,1-3H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRJPNFLPXZLJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate, also known by its CAS number 1955522-73-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C14H21N3O3

- Molecular Weight : 279.33 g/mol

- Density : 1.204 g/cm³ (predicted)

- Boiling Point : 439.9 °C (predicted)

- Acidity Constant (pKa) : 6.94 (predicted) .

This compound is believed to interact with various biological targets, particularly in the context of neuropharmacology. Its structure suggests that it may act as an inhibitor of certain kinases involved in signaling pathways related to neurodegenerative diseases.

Potential Targets:

- Protein Kinase Inhibition : The compound may inhibit protein kinases similar to other aminopyridine derivatives, which have shown efficacy in modulating neuronal excitability and neurotransmitter release.

- Neuroprotective Effects : Preliminary studies indicate that compounds with similar structures can protect against neurodegeneration by inhibiting tau hyperphosphorylation and promoting cell viability in cellular models .

In Vitro Studies

Research has indicated that this compound exhibits significant biological activity in vitro:

- Cell Viability Restoration : In cellular models of neurodegeneration, this compound has been shown to restore cell viability after exposure to neurotoxic agents .

Case Studies

A notable study explored the effects of this compound on hyperphosphorylated tau-induced neurodegeneration. The results demonstrated a marked improvement in cell survival rates, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Research Findings

Recent findings highlight the compound's potential as a neuroprotective agent:

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

Tert-butyl 3-((4-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate has been studied for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets involved in various diseases, particularly neurological disorders. The presence of the aminopyridine moiety is crucial as it can enhance binding affinity to certain receptors.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated derivatives of aminopyridine compounds for their efficacy as neuroprotective agents. The findings indicated that modifications to the pyrrolidine core could lead to improved pharmacological profiles .

2. Antimicrobial Activity:

Research has shown that compounds similar to this compound exhibit antimicrobial properties. This compound's ability to inhibit bacterial growth makes it a candidate for further investigation in antibiotic development.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Tert-butyl 3-(4-amino-pyridine) | Staphylococcus aureus | 16 µg/mL |

| Tert-butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate | Pseudomonas aeruginosa | 64 µg/mL |

Materials Science Applications

1. Polymer Chemistry:

The compound can serve as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for the incorporation into polymer matrices, potentially enhancing thermal stability and mechanical strength.

Case Study:

A research group synthesized copolymers using this compound and reported improved tensile strength and flexibility compared to traditional polymers .

2. Catalysis:

Due to its unique structure, this compound may act as a catalyst or catalyst precursor in organic reactions, particularly those involving nucleophilic substitutions or additions.

Synthetic Intermediate Applications

1. Synthesis of Complex Molecules:

this compound can be utilized as an intermediate in the synthesis of more complex organic molecules, especially in the pharmaceutical industry where multi-step synthesis is common.

Data Table: Synthetic Routes Involving this compound

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Nucleophilic substitution | tert-butyl 3-(4-nitrophenol) | 85 |

| Addition reaction | Acetic anhydride | 75 |

| Coupling reaction | Palladium-catalyzed coupling with aryl halides | 90 |

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 4-aminopyridine group in the target compound offers dual hydrogen-bonding capacity (NH₂ and pyridine N), distinguishing it from halogenated (e.g., 4-chloro ) or lipophilic (e.g., iodophenyl ) analogs. This makes it more suitable for targeting polar binding pockets. Steric and Electronic Differences: The 4-methylpyrimidine analog introduces steric bulk and electron-donating effects compared to the smaller, electron-deficient pyridine in the target compound.

Synthetic Pathways: Most analogs employ Boc-protected pyrrolidine intermediates, with coupling reactions (e.g., Suzuki-Miyaura for isoquinoline derivatives or carbamoylation ). The target compound likely follows similar protective group strategies but requires precise control to avoid overfunctionalization of the amino group.

Biological Implications: The 4-aminopyridine moiety may enhance binding to kinases or ion channels, whereas the iodophenyl derivative prioritizes hydrophobic interactions. Isoquinoline hybrids exhibit broader anticancer activity due to planar aromatic systems intercalating with DNA.

Physicochemical and Spectroscopic Data

Preparation Methods

Representative Method:

These methods highlight the use of organolithium reagents for selective lithiation on the pyrrolidine ring, followed by transition metal catalyzed cross-coupling to introduce substituents.

Summary Table of Key Preparation Steps and Conditions

Research Findings and Considerations

- The high-yielding ring opening and amination step using aqueous ammonia at reflux (96%) provides a robust route to the key amino-hydroxypyrrolidine intermediate.

- Boc protection is essential to stabilize the amino group during subsequent functionalization and purification steps.

- Organolithium reagents and palladium catalysts are effective for functionalizing the pyrrolidine ring but require careful temperature and atmosphere control.

- Photocatalytic methods using acridine salts represent an innovative, environmentally friendly approach to form C–O bonds between aminopyridine and nitrogen heterocycles, potentially applicable to the target compound's ether linkage.

- Purification typically involves column chromatography with solvent systems such as dichloromethane/methanol mixtures.

Q & A

Q. Basic

- Personal Protective Equipment (PPE) : Respiratory protection, nitrile gloves, and safety goggles are mandatory due to potential irritancy .

- Storage : Store in a cool, dry environment to prevent degradation. Hygroscopic analogs (e.g., tert-butyl 3-oxo-4-(prop-2-en-1-yl)pyrrolidine-1-carboxylate) require desiccants .

How can researchers resolve rotameric mixtures observed during NMR analysis?

Advanced

Rotamers (e.g., in tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate) arise from restricted rotation around P–O bonds. Strategies include:

- Variable Temperature NMR : Elevating temperatures to coalesce rotameric signals.

- Dynamic Chromatography : Chiral columns separate enantiomers under controlled conditions .

- Computational Modeling : DFT calculations predict energy barriers for rotation, aiding assignment .

How can coupling reaction yields be optimized for derivatives of this compound?

Q. Advanced

- Catalyst Screening : Palladium (e.g., Pd/C) or copper catalysts enhance cross-coupling efficiency. highlights DMAP and triethylamine in dichloromethane for sulfonylation .

- Solvent Optimization : Polar aprotic solvents (DMF, THF) improve solubility of intermediates.

- Microwave-Assisted Synthesis : Reduces reaction times for thermally driven steps (e.g., Heck couplings) .

How should contradictory crystallographic data be addressed?

Q. Advanced

- Data Validation : Use SHELXL for refinement, ensuring R-factors < 5%. SHELXPRO interfaces with macromolecular data .

- Twinned Data Analysis : SHELXD resolves pseudo-merohedral twinning via dual-space methods.

- High-Resolution Synchrotron Data : Collect at λ < 1 Å to improve electron density maps for ambiguous regions .

What strategies are effective for designing bioactive derivatives targeting cancer cells?

Q. Advanced

- Structure-Activity Relationship (SAR) : Modify the pyridine ring (e.g., chloro or hydroxyl substituents) to enhance binding to kinase targets. achieved 50% yield for a neuroendocrine prostate cancer inhibitor via bromo-substitution .

- Prodrug Design : Introduce hydrolyzable groups (e.g., tert-butyl esters) for controlled release in vivo .

- In Silico Screening : Docking studies with CDK4/6 or PI3K models prioritize synthetic targets .

How can hygroscopicity challenges be mitigated during storage?

Q. Advanced

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.